molecular formula C10H20N2 B3389657 1-(Pyrrolidin-3-ylmethyl)piperidine CAS No. 933742-03-1

1-(Pyrrolidin-3-ylmethyl)piperidine

Cat. No.: B3389657
CAS No.: 933742-03-1
M. Wt: 168.28 g/mol
InChI Key: ZXFYBZCIHVSELR-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-ylmethyl)piperidine is a heterocyclic organic compound that features both pyrrolidine and piperidine rings These nitrogen-containing rings are significant in medicinal chemistry due to their presence in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrrolidin-3-ylmethyl)piperidine typically involves the formation of the pyrrolidine and piperidine rings followed by their subsequent coupling. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrone or azomethine ylide reacts with an olefin to form the pyrrolidine ring . The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidin-3-ylmethyl)piperidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1-(Pyrrolidin-3-ylmethyl)piperidine serves as a building block for more complex molecules. Its structure allows for functionalization, enabling chemists to create a variety of derivatives that can be used in further synthetic pathways.

Application Description
Building BlockUsed in synthesizing complex organic compounds.
FunctionalizationCan be modified to introduce various substituents.

Biology

The compound is being investigated for its potential as a ligand in biochemical assays. It may interact with various receptors, influencing biological pathways relevant to drug discovery.

  • Case Study : Research indicates that derivatives of this compound exhibit selective binding to neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
Biological Application Potential Impact
Ligand in assaysAffects receptor activity and signaling pathways.
Neurological researchInvestigated for therapeutic effects in drug development.

Medicine

In medicinal chemistry, the compound is explored for its therapeutic properties , particularly in developing drugs targeting central nervous system disorders such as depression and anxiety.

  • Case Study : A study highlighted the efficacy of modified piperidine compounds in preclinical models of anxiety, demonstrating their potential as anxiolytics.
Medical Application Description
Drug DevelopmentExplored for treatment of CNS disorders.
Anxiolytic PotentialShows promise in reducing anxiety symptoms in models.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-3-ylmethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(Pyrrolidin-3-ylmethyl)piperidine include other heterocyclic compounds with pyrrolidine and piperidine rings, such as:

  • Pyrrolidine
  • Piperidine
  • Pyridine

Uniqueness

This compound is unique due to its specific combination of pyrrolidine and piperidine rings, which imparts distinct chemical and biological properties.

Biological Activity

1-(Pyrrolidin-3-ylmethyl)piperidine is a compound that combines a piperidine ring with a pyrrolidine moiety, presenting potential biological activities that merit investigation. This article explores its biological activity, synthesis, mechanisms of action, and applicable case studies.

Chemical Structure and Properties

This compound features a unique structure that allows it to interact with various biological targets. The presence of both piperidine and pyrrolidine rings contributes to its distinctive physicochemical properties, which can influence its biological effects.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with pyrrolidine-based reactants. The synthetic pathway may include steps such as nucleophilic substitution and functional group modifications to optimize yield and purity.

This compound has been shown to modulate various biological targets, influencing neurotransmitter systems and potentially acting as a ligand for specific receptors. Its mechanism of action may involve:

  • Agonistic or antagonistic effects on neurotransmitter receptors.
  • Inhibition or activation of enzymatic pathways associated with neurological functions.

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological effects, including:

  • Neuroprotective properties : It may protect neuronal cells from damage in various models of neurodegeneration.
  • Antimicrobial activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

Case Studies

  • Neuroprotective Effects : A study demonstrated that this compound could reduce apoptosis in neuronal cell cultures exposed to oxidative stress, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
  • Antimicrobial Activity : In vitro evaluations showed that this compound exhibited inhibitory effects against drug-resistant strains of bacteria, highlighting its potential in developing new antimicrobial therapies.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionReduced apoptosis in neuronal cells
AntimicrobialInhibition of drug-resistant bacterial strains
Ligand ActivityModulation of neurotransmitter receptors

Properties

IUPAC Name

1-(pyrrolidin-3-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-6-12(7-3-1)9-10-4-5-11-8-10/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFYBZCIHVSELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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